4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-2-one
Overview
Description
4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole moiety, which is known to enhance the biological activity and stability of the molecule .
Preparation Methods
The synthesis of 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus is synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperazine Coupling: The final step involves coupling the acetylated indole with piperazine-2-one using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The fluorinated indole moiety enhances its binding affinity to various receptors and enzymes, leading to its biological effects . The compound can inhibit the activity of certain enzymes, modulate receptor signaling pathways, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-fluoroindole: A fluorinated indole derivative with antimicrobial activity.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
The uniqueness of this compound lies in its specific structural features, such as the fluorinated indole moiety and the piperazine-2-one ring, which contribute to its enhanced biological activity and stability .
Properties
IUPAC Name |
4-[2-(6-fluoroindol-1-yl)acetyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-11-2-1-10-3-5-17(12(10)7-11)9-14(20)18-6-4-16-13(19)8-18/h1-3,5,7H,4,6,8-9H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKZGJBOYQPWRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CN2C=CC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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